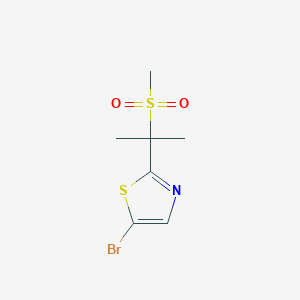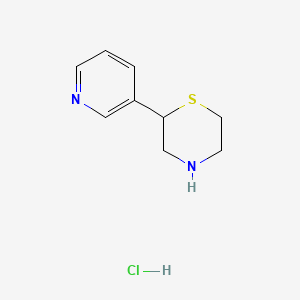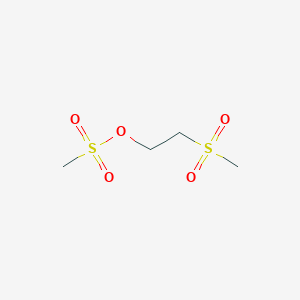![molecular formula C14H24N4O4 B8652994 Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B8652994.png)
Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate is an organic compound with the molecular formula C₁₄H₂₄N₄O₄ and a molecular weight of 312.37 g/mol . This compound features a cyclohexane ring with three stereocenters, an ester group, an azide group, and a tert-butoxycarbonyl (Boc) protecting group . The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is constructed through a series of cyclization reactions, often starting from simpler precursors.
Introduction of the Azide Group: The azide group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an azide ion.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate undergoes several types of chemical reactions:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Staudinger Reduction: The azide group can be reduced to a primary amine using phosphine reagents.
Boc Deprotection: The Boc protecting group can be removed under acidic or basic conditions to reveal the free amine.
科学研究应用
Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Bioconjugation: The azide group allows for click chemistry reactions, enabling the conjugation of biomolecules for various biological studies.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
作用机制
The mechanism of action of Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate primarily involves its reactive functional groups:
Azide Group: The azide group can participate in cycloaddition reactions, forming triazoles in the presence of alkynes.
Boc Protecting Group: The Boc group protects the amino functionality during synthetic transformations and can be removed to reveal the free amine for further reactions.
相似化合物的比较
Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy)cyclohexanecarboxylate: This compound also features an azide group and an ester group but differs in the substituents on the cyclohexane ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protecting group but differ in the core structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, making it a versatile intermediate for various synthetic applications.
属性
分子式 |
C14H24N4O4 |
|---|---|
分子量 |
312.36 g/mol |
IUPAC 名称 |
ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H24N4O4/c1-5-21-12(19)9-6-7-10(17-18-15)11(8-9)16-13(20)22-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,16,20) |
InChI 键 |
OWOOGVCCMVDZAA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N=[N+]=[N-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B8652922.png)

![2-amino-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzamide](/img/structure/B8652927.png)

![4-[(3-Phenylpropyl)amino]benzoic acid](/img/structure/B8652949.png)

![[(2-Chloro-2-oxoacetyl)oxy]methyl pivalate](/img/structure/B8652969.png)



![4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene](/img/structure/B8653001.png)

![5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B8653014.png)
![Tert-butyl(2-{[5-(aminosulfonyl)-2-methylphenyl]ethynyl}-4-chlorophenoxy)acetate](/img/structure/B8653015.png)
